exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester
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Overview
Description
exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C15H21N2O2. It is a derivative of the bicyclic structure 9-azabicyclo[3.3.1]nonane, which is known for its rigidity and unique three-dimensional shape.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the 9-azabicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.
Benzylation: The benzyl group is added through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound’s structure makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: Its unique structure and functional groups make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, while the functional groups (amino, benzyl, and carboxylate) enable various chemical modifications and interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): A less hindered nitroxyl radical with enhanced reactivity compared to TEMPO.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A related compound with a ketone functional group instead of a carboxylate.
Uniqueness:
Structural Rigidity: The rigid bicyclic structure of exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester provides unique binding properties.
Functional Diversity: The presence of amino, benzyl, and carboxylate groups allows for a wide range of chemical reactions and modifications.
Properties
IUPAC Name |
benzyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-13-9-14-7-4-8-15(10-13)18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,17H2/t13?,14-,15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGLLKONFYUIP-GOOCMWNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2C(=O)OCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2C(=O)OCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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